molecular formula C14H18O4 B14675416 Diethyl 4-ethylbenzene-1,2-dicarboxylate CAS No. 35081-14-2

Diethyl 4-ethylbenzene-1,2-dicarboxylate

Cat. No.: B14675416
CAS No.: 35081-14-2
M. Wt: 250.29 g/mol
InChI Key: KJRGCOQCHLMKGZ-UHFFFAOYSA-N
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Description

Diethyl 4-ethylbenzene-1,2-dicarboxylate is a derivative of phthalic acid, where the benzene ring is substituted with an ethyl group at the para-position (4-position) and two ethyl ester groups at the 1,2-positions.

Properties

CAS No.

35081-14-2

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

diethyl 4-ethylbenzene-1,2-dicarboxylate

InChI

InChI=1S/C14H18O4/c1-4-10-7-8-11(13(15)17-5-2)12(9-10)14(16)18-6-3/h7-9H,4-6H2,1-3H3

InChI Key

KJRGCOQCHLMKGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 4-ethylbenzene-1,2-dicarboxylate typically involves the esterification of 4-ethylbenzene-1,2-dicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-ethylbenzene-1,2-dicarboxylic acid+2ethanolH2SO4diethyl 4-ethylbenzene-1,2-dicarboxylate+2water\text{4-ethylbenzene-1,2-dicarboxylic acid} + 2 \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{water} 4-ethylbenzene-1,2-dicarboxylic acid+2ethanolH2​SO4​​diethyl 4-ethylbenzene-1,2-dicarboxylate+2water

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of catalysts such as p-toluenesulfonic acid can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Diethyl 4-ethylbenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products:

    Oxidation: 4-ethylbenzene-1,2-dicarboxylic acid.

    Reduction: Diethyl 4-ethylbenzene-1,2-dicarbinol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Diethyl 4-ethylbenzene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-ethylbenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications
Diethyl phthalate (DEP) C₁₂H₁₄O₄ 222.09 Unsubstituted benzene ring
Diethyl 4-ethylbenzene-1,2-dicarboxylate C₁₄H₁₈O₄ 250.29* 4-Ethyl on benzene ring (inferred)
Diethyl cyclohexane-1,2-dicarboxylate C₁₂H₂₀O₄ 228.28 Saturated cyclohexane ring
Bis(2-methylpropyl) benzene-1,2-dicarboxylate C₁₆H₂₂O₄ 278.34 Branched alkyl chains
Diethyl acetylenedicarboxylate C₈H₁₀O₄ 170.16 Acetylene moiety

*Calculated based on structural inference.

Physical and Chemical Properties

  • Cyclohexane derivatives (e.g., C₁₂H₂₀O₄) exhibit even greater hydrophobicity due to their saturated, non-aromatic structure .
  • Reactivity : Diethyl acetylenedicarboxylate (C₈H₁₀O₄) is highly reactive due to its acetylene group, enabling participation in cycloaddition reactions, unlike the aromatic or alicyclic analogs .
  • Volatility : Branched esters (e.g., bis(2-methylpropyl) derivatives) have lower volatility than linear-chain esters like DEP, making them preferable in high-temperature applications .

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